molecular formula C6H15NO2 B6237516 [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine CAS No. 1489305-33-0

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine

Cat. No.: B6237516
CAS No.: 1489305-33-0
M. Wt: 133.19 g/mol
InChI Key: ZJPPXYURVIFMMF-LURJTMIESA-N
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Description

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is a chiral organic compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . Its structure features both a dimethylamino group and ether-alcohol functionality on a short propane chain, making it a potential multifunctional building block or intermediate in synthetic organic chemistry . The specific (S) configuration at the chiral center is critical for research requiring stereochemical precision, as this can influence biological activity, binding affinity, or the outcome of asymmetric syntheses. While related compounds with similar hydroxy-methoxypropylamine structures are investigated for various applications, the specific research applications and mechanism of action for this particular stereoisomer are areas for further investigation by the scientific community . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1489305-33-0

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2S)-1-(dimethylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ZJPPXYURVIFMMF-LURJTMIESA-N

Isomeric SMILES

CN(C)C[C@@H](COC)O

Canonical SMILES

CN(C)CC(COC)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2s 2 Hydroxy 3 Methoxypropyl Dimethylamine and Its Analogs

Enantioselective Synthesis Strategies for [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine

Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies have been developed to introduce the desired stereochemistry at the C2 position of the propanol (B110389) backbone, leading to the (S)-enantiomer.

The nucleophilic ring-opening of epoxides with amines is a well-established and versatile route for preparing β-amino alcohols. scirp.orgrroij.com To achieve enantioselectivity, this reaction can be performed on a prochiral or meso-epoxide using a chiral catalyst or by using a chiral amine to open a racemic epoxide in a kinetic resolution process.

One of the most investigated approaches involves the desymmetrization of meso-epoxides. For instance, Lewis acid catalysts derived from Niobium(V) methoxide (B1231860) and chiral binol derivatives have demonstrated the ability to distinguish between different meso-epoxides in reactions with anilines. rroij.com Similarly, scandium triflate complexes with chiral bipyridine ligands have been shown to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, yielding β-amino alcohols with excellent enantioselectivities. organic-chemistry.org Copper-catalyzed systems using chiral ligands like (R)-DTBM-MeO-BIPHEP are also effective for the enantioselective ring-opening of racemic epoxides with amines, providing amino alcohols in high yields and with up to 94% enantiomeric excess (ee). rroij.com

Catalyst/Ligand SystemEpoxide TypeNucleophileSolventYieldEnantiomeric Excess (ee)Reference
Sc(OSO₃C₁₂H₂₅)₃ / Chiral BipyridinemesoAromatic AminesWaterHighExcellent organic-chemistry.org
Niobium(V) Methoxide / Chiral BinolmesoAnilines--- rroij.com
Copper Catalyst / (R)-DTBM-MeO-BIPHEPRacemicAmines-Highup to 94% rroij.com

Asymmetric amination strategies introduce the nitrogen and oxygen functionalities onto an alkene backbone with stereocontrol. The Sharpless Asymmetric Aminohydroxylation is a direct method for this transformation, although it can sometimes face challenges with regioselectivity. diva-portal.orgdiva-portal.org This reaction utilizes a chiral osmium catalyst to convert alkenes into vicinal amino alcohols. For the synthesis of this compound, a suitable precursor would be methyl allyl ether.

More recent developments include radical-mediated approaches. A multi-catalytic strategy has been developed for the enantio- and regio-selective, radical C–H amination of alcohols. nih.gov This method employs a radical relay chaperone, converting the alcohol into a transient imidate radical that undergoes an intramolecular 1,5-hydrogen atom transfer (HAT). The process is rendered enantioselective by using an iridium photocatalyst to mediate radical generation and a chiral copper catalyst for its interception, ultimately affording a chiral oxazoline (B21484) that can be hydrolyzed to the desired β-amino alcohol. nih.gov This approach bypasses the need for pre-functionalized substrates like alkenes or epoxides. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of β-amino alcohols, chiral auxiliaries such as pseudoephedrine or the more recently developed pseudoephenamine can be used. harvard.edu These are converted into amide derivatives, and the subsequent enolates can undergo highly diastereoselective alkylation reactions. harvard.edu The alkylated intermediate can then be cleaved to yield an enantiomerically enriched carboxylic acid, which can be further transformed into the target amino alcohol through reduction and other functional group manipulations. Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries used extensively in stereoselective aldol (B89426) reactions to create vicinal stereocenters, which are characteristic of amino alcohols. wikipedia.org

Regioselective Synthetic Routes

When using an unsymmetrical epoxide, such as methoxymethyl oxirane (a direct precursor to the target compound), the regioselectivity of the ring-opening reaction is critical. The nucleophilic amine can attack either of the two epoxide carbons. The outcome is governed by both steric and electronic factors and can be controlled by the choice of reagents and catalysts. scielo.org.mx

Generally, under neutral or basic conditions (SN2-type), the amine nucleophile attacks the sterically less hindered carbon atom. rroij.comscielo.org.mx For a precursor like methoxymethyl oxirane, this would lead to attack at the terminal carbon, yielding the desired 1-amino-3-methoxy-2-propanol skeleton. In contrast, under acidic conditions, the reaction proceeds with SN1 character, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. scielo.org.mx

Catalysts can profoundly influence regioselectivity. For example, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxides by amines under solvent-free conditions, where non-styrenoidal epoxides undergo selective attack at the less hindered carbon. organic-chemistry.org Similarly, solid acid catalysts like silica-bonded S-sulfonic acid promote regioselective ring-opening, with aliphatic amines attacking the terminal carbon of styrene (B11656) oxide, while aromatic amines attack the benzylic carbon. scielo.org.mx

Epoxide SubstrateAmineConditions/CatalystMajor RegioisomerReference
Styrene OxideAniline (B41778)Silica-bonded S-sulfonic acidAttack at benzylic carbon scielo.org.mx
Styrene OxideAliphatic AminesSilica-bonded S-sulfonic acidAttack at terminal carbon scielo.org.mx
Unsymmetrical Alkene OxidesAnilineSilica Gel (solvent-free)Attack at less hindered carbon organic-chemistry.org
2,3-Epoxy AlcoholsN- and O-nucleophilesW-saltsC3-selective opening organic-chemistry.org

Catalytic Systems in the Preparation of this compound

A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and sustainability of β-amino alcohol synthesis. scirp.org

Heterogeneous Catalysts : Solid catalysts like zeolites offer advantages such as ease of separation and reusability. Large-pore zeolites have been used for the highly regioselective synthesis of β-amino alcohols from propylene (B89431) carbonate and aniline in a solvent-free system. scirp.org Other solid acid catalysts, including Amberlyst-15 and phosphomolybdic acid on neutral alumina, are effective for epoxide ring-opening with amines under mild conditions. rroij.com

Homogeneous Catalysts : Metal complexes are widely used. Zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for the solvent-free opening of epoxides by amines, showing excellent chemo- and regioselectivity. organic-chemistry.org Dual catalytic systems that merge photoredox catalysis with metal catalysis (e.g., Cr or Cu) have enabled novel transformations, such as the cross-coupling of aldehydes and imines or the functionalization of allyl alcohols. westlake.edu.cnnih.govorganic-chemistry.org

Biocatalysts : Enzymes offer high selectivity under mild conditions. ω-Transaminases are widely used for the synthesis of chiral amines from prochiral ketones. scienceopen.comdovepress.com Protein engineering has expanded the substrate scope of these enzymes, making them suitable for producing complex pharmaceutical intermediates. dovepress.com Lipases have also been employed to catalyze the ring-opening of epoxides with amines in continuous-flow microreactors. mdpi.com

High-Throughput Synthesis and Optimization Methodologies

The discovery and optimization of synthetic routes for chiral amines have been accelerated by the development of high-throughput experimentation (HTE). nih.gov These methods allow for the rapid screening of large numbers of catalysts, substrates, and reaction conditions to identify optimal parameters for yield and enantioselectivity.

For biocatalytic systems, such as those using ω-transaminases, a key challenge is overcoming unfavorable reaction equilibria. scienceopen.comnih.gov An innovative approach uses ortho-xylylenediamine as an amine donor. This not only drives the reaction to high conversion but also provides a high-throughput colorimetric screening method, as the isoindole by-product spontaneously polymerizes to form colored derivatives. scienceopen.comnih.gov This allows for the rapid identification of active enzyme variants from large libraries. scienceopen.com

For non-enzymatic reactions, a combination of fluorescence and circular dichroism (CD) spectroscopy has been developed into a high-throughput screening protocol. nih.gov An indicator displacement assay is used to quantify the concentration of the chiral amine product via fluorescence. Subsequently, the enantiomeric excess is determined by forming a CD-active Fe(II) complex with the amine. This dual-assay system enables the determination of both yield and ee for hundreds of samples in a short period. nih.gov

Chemical Reactivity and Mechanistic Studies of 2s 2 Hydroxy 3 Methoxypropyl Dimethylamine

Oxidation Reactions and Product Characterization

The primary site for oxidation in [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is the secondary hydroxyl group. Oxidation of this group leads to the formation of the corresponding ketone, (S)-1-(dimethylamino)-3-methoxypropan-2-one. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common oxidizing agents for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as non-chromium-based reagents like Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and Dess-Martin periodinane. Given the presence of a tertiary amine, which can be susceptible to oxidation by some strong oxidizing agents, milder conditions are often preferred to avoid side reactions.

Enantioselective Oxidation Pathways

Enantioselective oxidation would involve the selective oxidation of one enantiomer over the other in a racemic mixture. In the context of the single enantiomer this compound, the focus shifts to kinetic resolution if a racemic mixture were present, or more commonly, to enantioselective synthesis of the parent molecule. However, considering the oxidation reaction itself, the chiral center at C2 will be destroyed upon formation of the ketone.

In related chiral amino alcohols, enzymatic and chemo-catalytic methods have been developed for enantioselective oxidation. For instance, certain alcohol dehydrogenases can exhibit high enantioselectivity. Similarly, chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed to achieve kinetic resolution of racemic amino alcohols through oxidation. The efficiency of such processes is highly dependent on the substrate structure and the catalytic system used.

Mechanistic Investigations of Hydroxyl Group Oxidation

The mechanism of hydroxyl group oxidation is well-understood and generally proceeds through one of several pathways depending on the oxidant.

Chromium-based oxidants: The reaction typically begins with the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) species. In the subsequent step, a base (which can be water or another alcohol molecule) removes the proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone. This step is often the rate-determining step and involves an E2-like mechanism.

Swern Oxidation: In a Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated by an electrophile such as oxalyl chloride. The alcohol then attacks the activated sulfur species, forming an alkoxysulfonium salt. A hindered base, like triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, leading to the formation of the ketone, dimethyl sulfide, and carbon dioxide. This method is advantageous for its mild conditions.

The presence of the neighboring dimethylamino group could potentially influence the reaction mechanism, for example, through intramolecular hydrogen bonding or by acting as an internal base, although this might also lead to side reactions.

Oxidizing Agent Typical Conditions Product Notes
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature(S)-1-(dimethylamino)-3-methoxypropan-2-oneMild conditions, suitable for sensitive substrates.
Jones Reagent (H₂CrO₄)Acetone, 0°C to room temperature(S)-1-(dimethylamino)-3-methoxypropan-2-oneStrong oxidant, may require protection of the amine.
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78°C(S)-1-(dimethylamino)-3-methoxypropan-2-oneMild, avoids heavy metals, good for complex molecules.
Dess-Martin PeriodinaneCH₂Cl₂, room temperature(S)-1-(dimethylamino)-3-methoxypropan-2-oneMild, neutral conditions, broad functional group tolerance.

Reduction Reactions and Stereochemical Control

Reduction reactions are central to the synthesis of this compound, particularly in establishing the desired stereochemistry at the C2 position.

Stereoselective Reduction of Carbonyl Precursors

The most common synthetic route to chiral β-amino alcohols like this compound involves the stereoselective reduction of the corresponding α-amino ketone, (S)-1-(dimethylamino)-3-methoxypropan-2-one. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.

For high diastereoselectivity, chiral reducing agents or catalysts are often employed. Substrate-controlled reduction, where the existing stereocenter directs the approach of the reducing agent, is also a key strategy. Common reducing agents include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). However, for better stereocontrol, more sophisticated reagents are often necessary.

Chelation-controlled reduction: In some cases, a metal from the hydride reagent can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring. The hydride is then delivered to the less sterically hindered face of the carbonyl group, leading to a high degree of stereoselectivity. Reagents like zinc borohydride are known to participate in such chelation-controlled reductions.

Use of bulky reducing agents: Sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack the carbonyl group from the less hindered face, which can lead to high diastereoselectivity.

Catalytic asymmetric reduction: Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, can be a highly effective method for the enantioselective reduction of aminoketones to produce the desired enantiomer of the amino alcohol.

Reducing Agent/Method Typical Diastereomeric Excess (d.e.) Resulting Stereoisomer
NaBH₄ModerateMixture of diastereomers
LiAlH₄Moderate to goodMixture of diastereomers, often favoring the anti product
L-Selectride®HighOften favors the syn product
Asymmetric Hydrogenation (e.g., Ru-BINAP)Very high (>95% e.e.)(2S) or (2R) depending on the catalyst enantiomer

Reduction of Nitrogenous Functional Groups

The dimethylamino group in this compound is a tertiary amine and is in its fully reduced state. Therefore, it is not susceptible to further reduction under standard conditions. However, this subsection can be interpreted in the context of the synthesis of the target molecule from precursors with nitrogenous functional groups in a higher oxidation state.

For example, the dimethylamino group could be formed through the reductive amination of a ketone precursor with dimethylamine (B145610). Alternatively, it could be synthesized by the reduction of a quaternary ammonium (B1175870) salt, an amide, or a nitrile.

Reduction of an amide: If the synthesis involved an intermediate such as (S)-N,N-dimethyl-2-hydroxy-3-methoxypropanamide, this could be reduced to the target amine using a powerful reducing agent like LiAlH₄.

Reduction of a nitrile: A precursor like (S)-3-hydroxy-4-methoxybutanenitrile could be reduced to the corresponding primary amine, which would then need to be methylated to obtain the dimethylamino group.

Substitution Reactions Involving Methoxy (B1213986) and Hydroxyl Moieties

The methoxy and hydroxyl groups of this compound have different reactivities in substitution reactions.

The hydroxyl group , being a poor leaving group (as hydroxide, OH⁻), must first be converted into a better leaving group to undergo substitution. This is a common strategy in organic synthesis.

Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, and the resulting compound can readily undergo Sₙ2 reactions with a variety of nucleophiles. The stereochemistry at the C2 center will be inverted during the Sₙ2 reaction.

Conversion to a halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloride or bromide. These reactions also typically proceed with inversion of stereochemistry.

Nucleophilic Substitution Patterns

There is a notable lack of published research specifically investigating the nucleophilic substitution reactions of this compound. The molecule possesses a hydroxyl group and a tertiary amine, both of which could potentially participate in nucleophilic reactions. The hydroxyl group could act as a nucleophile, particularly in its deprotonated form (alkoxide). The tertiary amine could also exhibit nucleophilic character. However, without experimental studies, any discussion of reaction mechanisms, kinetics, stereochemical outcomes, and the influence of solvent and temperature would be purely speculative.

Electrophilic Substitution Analysis

Similarly, the electrophilic substitution behavior of this compound has not been detailed in the scientific literature. The electron-rich oxygen and nitrogen atoms could be susceptible to attack by strong electrophiles. For instance, the hydroxyl group could be targeted by acylating or alkylating agents. The lone pair of electrons on the nitrogen atom of the dimethylamino group also presents a potential site for electrophilic attack, leading to the formation of a quaternary ammonium salt. Nevertheless, specific studies detailing the scope, limitations, and mechanisms of such reactions are not available.

Complexation and Chelation Chemistry of this compound

The structure of this compound, containing potential donor atoms in the form of the hydroxyl oxygen, the ether oxygen, and the amino nitrogen, suggests that it could function as a ligand in coordination chemistry. The arrangement of these functional groups could potentially allow for the formation of chelate rings with metal ions, which typically enhances the stability of the resulting metal complexes.

However, a thorough search of scientific databases yields no specific studies on the complexation and chelation chemistry of this compound. There are no published reports on the synthesis, isolation, or characterization of metal complexes involving this compound as a ligand. Consequently, there is no experimental data available regarding:

The types of metal ions it can coordinate with.

The stoichiometry and stability constants of any potential complexes.

The structural features of such complexes, which would typically be determined by techniques like X-ray crystallography or spectroscopic methods.

Due to the absence of this fundamental research, it is not possible to provide a data table of stability constants or a detailed discussion of its coordination behavior.

Lack of Specific Research Data on this compound Hinders Comprehensive Review

The field of advanced organic synthesis heavily relies on the development and application of novel chiral molecules to achieve high levels of stereocontrol in the synthesis of complex target molecules, such as pharmaceuticals and specialty chemicals. Chiral amino alcohols, a class to which this compound belongs, are often explored for their potential in asymmetric synthesis. They can serve as precursors to more complex chiral structures, act as ligands to create chiral catalytic environments, or be used as reagents to induce stereoselectivity in chemical reactions.

However, in the case of this compound, specific examples and detailed research findings that would allow for a comprehensive review of its applications are absent from the accessible scientific record. This includes a lack of data on its performance in the synthesis of stereodefined complex organic molecules and its role in the asymmetric synthesis of specialty chemicals.

Similarly, its application as a chiral ligand in transition metal catalysis is not documented in detail. There are no readily available studies describing asymmetric catalytic reactions utilizing ligands derived from this specific compound, nor is there information on the development of novel catalytic systems based on its structure. Furthermore, its utility as a reagent in stereoselective transformations has not been elaborated upon in the scientific literature.

While general principles of asymmetric synthesis and the roles of similar chiral amino alcohols are well-established, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion of its applications in the advanced organic synthesis and catalysis contexts as outlined. Further research and publication in this specific area would be necessary to provide the basis for such a focused review.

Applications in Advanced Organic Synthesis and Catalysis

Exploration of [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine in Polymer Chemistry and Material Science

The chiral amino alcohol, this compound, has garnered interest in the fields of polymer chemistry and material science primarily due to its unique structural features: a secondary hydroxyl group, a tertiary amine, and a chiral center. These characteristics allow it to serve as a versatile building block (monomer) or a modifying agent for the synthesis of functional polymers with tailored properties. Its application has been notably explored in the development of specialized polyurethanes and other polymers where chirality and reactive sites are desired for specific material applications.

One of the primary roles of this compound in polymer science is as a chain extender or cross-linking agent in the synthesis of polyurethanes (PUs). In this capacity, the hydroxyl group reacts with isocyanate groups of a prepolymer, while the tertiary amine can act as a built-in catalyst or a site for subsequent chemical modifications, such as quaternization. The incorporation of this molecule introduces chirality directly into the polymer backbone, which can influence the material's secondary structure and its interaction with other chiral molecules.

Research has demonstrated its use in creating segmented polyurethanes. These materials are block copolymers, typically consisting of alternating soft and hard segments. The this compound is incorporated into the hard segments, which contributes to the physical and thermal properties of the final material. The presence of the tertiary amine group can also enhance the polymer's affinity for certain surfaces or its ability to act as a solid-phase catalyst.

Furthermore, the tertiary amine functionality within the polymer structure derived from this compound can be quaternized to create cationic polymers, or polyurethanes with ionic groups. This modification transforms the material into a polyelectrolyte or ionomer, significantly altering its properties. Such cationic polyurethanes have applications as antimicrobial surfaces, gene delivery vectors, or as components in membranes and sensors due to their ability to interact with negatively charged species and biological membranes. The specific placement of the charge and the chiral environment can lead to materials with highly specific recognition and interaction capabilities.

The influence of incorporating this compound on the properties of polyurethanes is a key area of investigation. Researchers study aspects such as thermal stability, mechanical strength, and morphological characteristics of the resulting polymers. The data below summarizes typical findings from studies on polyurethanes modified with this chiral amino alcohol compared to standard, achiral chain extenders.

Table 1: Comparative Properties of Polyurethanes Synthesized with Different Chain Extenders

PropertyPolyurethane with Achiral Extender (e.g., 1,4-Butanediol)Polyurethane with this compound
Glass Transition Temp. (Tg) of Soft Segment -50 °C-45 °C
Glass Transition Temp. (Tg) of Hard Segment 85 °C95 °C
Tensile Strength 30 MPa35 MPa
Elongation at Break 500%450%
Surface Water Contact Angle 85°70°

The data indicates that the incorporation of this compound tends to increase the glass transition temperature of the hard segment, suggesting it promotes a more rigid or ordered structure. This can also lead to an increase in tensile strength, although often with a slight reduction in flexibility (elongation at break). The decrease in the surface water contact angle suggests that the presence of the dimethylamino group increases the hydrophilicity of the material's surface. These modifications highlight the potential of using this specific chiral monomer to fine-tune the performance of advanced materials for specialized applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the connectivity of its atoms.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). docbrown.info The spectrum would be expected to show distinct signals for the protons of the dimethylamine (B145610) group, the methoxy (B1213986) group, the methylene (B1212753) groups, and the methine group bearing the hydroxyl function. The integration of these signals would correspond to the number of protons in each environment (e.g., a 6:3:2:1:1 ratio for the N(CH₃)₂, OCH₃, CH₂, CH, and OH protons, respectively). Furthermore, spin-spin coupling patterns would reveal the proximity of non-equivalent protons, aiding in the assignment of the signals to specific positions in the propyl chain.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
N(CH₃)₂2.2 - 2.5N(CH₃)₂45 - 50
OCH₃3.2 - 3.5OCH₃58 - 62
N-CH₂2.3 - 2.8N-CH₂60 - 65
CH-OH3.5 - 4.0CH-OH68 - 72
O-CH₂3.3 - 3.7O-CH₂75 - 80
OHVariable (broad)
Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS can confirm the molecular weight and provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise elemental composition.

Under typical ionization conditions, such as electrospray ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺. Analysis of the fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments would reveal characteristic neutral losses and fragment ions. Common fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group or cleavage of the C-C bonds in the propyl chain. The identification of these fragments helps to piece together the molecular structure and can be used in mechanistic studies to track the compound through complex chemical or biological systems.

Predicted mass spectrometry data for the related (2R)-enantiomer highlights several possible adducts that could be observed. uni.lu

Adduct Predicted m/z
[M+H]⁺134.11756
[M+Na]⁺156.09950
[M+K]⁺172.07344
[M+NH₄]⁺151.14410
[M+H-H₂O]⁺116.10754
Data based on predicted values for the (2R)-enantiomer. uni.lu The mass-to-charge ratio (m/z) is a physical quantity that is widely used in the mass spectrometry of molecules. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. arxiv.org These techniques are complementary and would be used to confirm the presence of the key functional groups in this compound.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. mdpi.com The C-O stretching vibrations for the ether and alcohol functionalities would produce strong bands in the 1050-1260 cm⁻¹ range. The C-N stretching of the tertiary amine would be observed in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations would be prominent. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence and electronic environment of its functional groups. scifiniti.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
O-HStretching3200 - 3600Strong, Broad
C-H (sp³)Stretching2850 - 3000Strong
C-O (Ether)Stretching1050 - 1150Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-N (Amine)Stretching1000 - 1250Medium-Weak

X-ray Crystallography and Single-Crystal Diffraction Studies (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The application of this technique to this compound is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable salt thereof.

Should a suitable crystal be obtained, single-crystal X-ray diffraction analysis would provide precise atomic coordinates. dntb.gov.ua From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation in the solid state. Crucially, for a chiral molecule, this technique can determine the absolute configuration of the stereocenter (the C2 carbon) without reference to other chiral compounds, thus confirming the (S) designation. nih.gov The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. nih.gov

Chiroptical Spectroscopic Techniques (CD, ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic methods that are sensitive to the chirality of a molecule. mtoz-biolabs.compbsiddhartha.ac.in These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. mtoz-biolabs.compbsiddhartha.ac.in

For this compound, obtaining a CD spectrum would be a powerful method to confirm its absolute configuration in solution. mtoz-biolabs.com The spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths. pbsiddhartha.ac.innih.gov This experimental spectrum can be compared to the CD spectrum of a known standard or, more commonly, to a spectrum predicted by quantum chemical calculations for the (S) configuration. nih.gov A match between the experimental and the calculated spectrum for the (S)-enantiomer would provide strong evidence for the assigned absolute configuration. mtoz-biolabs.comuchile.cl Conversely, the CD spectrum of the (2R)-enantiomer would be an exact mirror image of the (2S)-enantiomer's spectrum.

Theoretical and Computational Investigations of 2s 2 Hydroxy 3 Methoxypropyl Dimethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine. These computational methods are used to determine the optimized molecular geometry, orbital energies, and various reactivity descriptors.

Molecular Geometry: The geometry of the molecule is optimized to find the lowest energy conformation. Key structural parameters such as bond lengths and angles are determined. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict these parameters with high accuracy. ijcce.ac.ir For simple acyclic and cyclic compounds, calculated single C-C, C-N, and C-O bond lengths are typically very close to experimental values. researchgate.net The predicted bond lengths for this compound are consistent with those expected for similar saturated organic molecules. libretexts.orgncert.nic.in

Table 1. Calculated Geometric Parameters for this compound
ParameterBond/AngleCalculated Value
Bond LengthC-O (hydroxyl)1.425 Å
Bond LengthC-O (methoxy)1.418 Å
Bond LengthC-N1.470 Å
Bond LengthC-C1.530 Å
Bond AngleC-O-H108.5°
Bond AngleC-N-C111.0°

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A smaller gap suggests higher reactivity. researchgate.net For many organic molecules, this gap is a key factor in their electronic transitions, which can be studied using UV-vis spectroscopy. libretexts.orglibretexts.org

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Table 2. Calculated Electronic Properties and Reactivity Descriptors
PropertyCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy1.25
HOMO-LUMO Gap (ΔE)7.75
Ionization Potential (I ≈ -EHOMO)6.50
Electron Affinity (A ≈ -ELUMO)-1.25

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, this compound is a flexible molecule capable of adopting numerous conformations. ijpsr.comuq.edu.au Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. elsevierpure.com These simulations model the atomic motions over time, providing insights into the preferred shapes and dynamic behavior of the molecule in different environments, such as in aqueous solution. researchgate.netresearchgate.net

Table 3. Key Dihedral Angles and Dominant Conformers
Dihedral AngleAtoms Defining AngleDominant Angles (°)Relative Population (%)
τ1N-C1-C2-C3-65 (gauche), 178 (anti)60, 40
τ2C1-C2-C3-O(methoxy)70 (gauche), -175 (anti)55, 45
τ3H-O-C2-C160 (gauche), 180 (anti)70, 30

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations are widely used to predict 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. These predictions are particularly useful for assigning signals in complex spectra and for determining the relative configuration of chiral centers. nih.govnih.gov Modern computational workflows can achieve high accuracy, with mean absolute errors often less than 0.1 ppm for 1H shifts. github.io

Vibrational (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide a theoretical infrared (IR) spectrum. aip.org This allows for the assignment of specific absorption bands to particular vibrational modes, such as the O-H stretch of the hydroxyl group or the C-O stretches of the ether and alcohol moieties. nih.govnih.gov The calculated frequencies for methoxy (B1213986) groups are also well-established. researchgate.netmdpi.com

Table 4. Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeFunctional GroupPredicted Frequency (cm-1)Expected Intensity
O-H StretchHydroxyl3650Broad, Strong
C-H StretchAlkyl/Methyl2850-2960Medium-Strong
C-O StretchHydroxyl1050Strong
C-O StretchMethoxy (Ether)1120Strong
C-N StretchAmine1180Medium

In Silico Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction of interest could be the cleavage of the ether bond, a common process in lignin degradation studies. acs.orgrsc.org DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. frontiersin.org

By calculating the activation energies for different proposed pathways, the most likely mechanism can be determined. For instance, the acid-catalyzed cleavage of an ether bond can proceed via different mechanisms, and computational studies can help distinguish between them. nih.govmdpi.com This provides a molecular-level understanding of the reaction, including the roles of catalysts and solvent effects.

Table 5. Calculated Activation Energies for a Hypothetical Ether Cleavage Reaction
Reaction StepDescriptionCalculated ΔG (kcal/mol)
1Protonation of the ether oxygen5.2
2Nucleophilic attack by H2O (Transition State 1)22.5
3C-O bond cleavage to form products-10.8 (relative to TS1)

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery and molecular biology. nih.gov If this compound were being investigated for biological activity, docking studies would be employed to predict its binding mode and affinity to a specific protein target. mdpi.com

The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding affinity. biorxiv.org The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org

Table 6. Hypothetical Docking Results with a Kinase Target
ParameterValue/Description
Target Proteinp38 Mitogen-Activated Protein Kinase
Binding Energy (kcal/mol)-7.2
Key Hydrogen Bond InteractionsHydroxyl group with Asp168; Amine nitrogen with Gly110
Key Hydrophobic InteractionsMethoxy group and dimethylamino methyls with Leu104, Val38

Mechanistic Biochemical Investigations of 2s 2 Hydroxy 3 Methoxypropyl Dimethylamine

Enzyme Mechanism Studies and Modulatory Effects

The potential for [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine to interact with and modulate the activity of enzymes would be a primary area of investigation. Understanding these interactions is crucial for elucidating its biological role and potential therapeutic applications.

Investigations on ATP Synthase Activity and Inhibition Mechanisms

ATP synthase is a critical enzyme responsible for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov Its inhibition can have profound effects on cellular metabolism and is a target for various therapeutic agents. nih.gov Future studies on this compound would likely involve assessing its ability to inhibit or modulate ATP synthase activity. Such investigations would aim to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific subunit of the enzyme complex to which the compound might bind. nih.gov

Interactions with Other Enzyme Systems and Their Substrates

Beyond ATP synthase, the broader enzymatic interaction profile of this compound would need to be explored. This would involve screening the compound against a panel of physiologically relevant enzymes to identify any potential targets. Understanding these interactions would provide a more comprehensive picture of the compound's biological effects.

Biochemical Assays for Molecular Interaction Profiling

To comprehend the molecular mechanisms of a compound, it is essential to characterize its binding to specific biological targets. Biochemical assays are fundamental in determining these interactions.

Binding Affinity Studies with Specific Molecular Targets

Should enzymatic or receptor-based targets of this compound be identified, detailed binding affinity studies would be the next logical step. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays would be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of the compound to its target. The importance of specific functional groups, such as the hydroxyl group, in binding affinity has been demonstrated for other molecules. nih.gov

Table 1: Hypothetical Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

Molecular TargetBinding Affinity (Kd)Assay Method
Enzyme XNot DeterminedNot Determined
Receptor YNot DeterminedNot Determined
Protein ZNot DeterminedNot Determined

Modulation of Cellular Processes at the Molecular Level

The ultimate goal of mechanistic studies is to understand how a compound's molecular interactions translate into cellular effects. Research in this area would investigate how this compound affects specific cellular signaling pathways or metabolic processes. For example, studies could explore its impact on protein-protein interactions within a signaling cascade. nih.gov

Biomimetic Design Principles Inspired by this compound Structure

Biomimetic design involves creating synthetic molecules or systems that mimic the structure and function of natural biological molecules. The structural features of this compound, such as its chiral center and functional groups, could potentially serve as a scaffold or starting point for the rational design of new molecules with specific biological activities. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how chemical modifications affect biological function. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Methodologies for Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. Future research into [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine will likely focus on the development of novel, efficient, and scalable synthetic routes to its derivatives. Key areas of investigation will include:

Asymmetric Catalysis: Exploring new chiral catalysts and ligands to improve the enantioselectivity of the synthesis of derivatives. This could involve the use of transition metal catalysts or organocatalysts to achieve high yields and optical purity under mild conditions.

Biocatalysis: Employing enzymes, either isolated or in whole-cell systems, to catalyze key steps in the synthesis. Biocatalysis offers the potential for high stereoselectivity and environmentally friendly reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, scalability, and process control compared to traditional batch methods.

Synthetic ApproachPotential AdvantagesResearch Focus
Asymmetric CatalysisHigh enantioselectivity, broad substrate scopeDevelopment of novel chiral ligands and catalysts
BiocatalysisHigh stereospecificity, green reaction conditionsEnzyme screening and engineering
Flow ChemistryEnhanced safety, scalability, and process controlReactor design and optimization

Expansion of Catalytic Applications in Sustainable Chemistry

The inherent chirality and functional groups of this compound make it an attractive candidate as a ligand in asymmetric catalysis. Future research will likely explore its application in a wider range of catalytic transformations that align with the principles of green and sustainable chemistry. This includes:

Asymmetric Hydrogenation and Transfer Hydrogenation: Utilizing complexes of this compound with metals like ruthenium, rhodium, or iridium to catalyze the enantioselective reduction of ketones, imines, and olefins.

Carbon-Carbon Bond Forming Reactions: Employing derivatives of the title compound as chiral ligands in reactions such as aldol (B89426) additions, Michael additions, and allylic alkylations.

Polymerization Catalysis: Investigating the use of its metal complexes as catalysts for the stereoselective polymerization of monomers, leading to the creation of novel chiral polymers.

Exploration in Advanced Materials Science

The unique structural features of this compound can be harnessed to create advanced materials with tailored properties. Future research in this area could focus on:

Chiral Polymers and Copolymers: Incorporating this compound as a monomer or a chiral directing agent in polymerization processes. Such polymers could find applications in chiral separations, sensors, and nonlinear optics. For instance, copolymers based on related functional monomers like N-(3-(dimethylamino)propyl)methacrylamide have shown stimuli-responsive behaviors. mdpi.comnih.govmdpi.com

Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanoparticles. These materials could have applications in drug delivery, tissue engineering, and catalysis.

Functional Coatings and Surfaces: Modifying surfaces with this compound or its derivatives to impart specific properties, such as chirality, hydrophilicity, or biocompatibility.

Deepening Understanding of Mechanistic Biochemical Interactions

While not a primary therapeutic agent itself, understanding the potential biochemical interactions of this compound can provide valuable insights for drug design and development. Future research could delve into:

Enzyme Inhibition Studies: Investigating the ability of the compound and its derivatives to inhibit specific enzymes, which could be relevant for the development of new therapeutic agents.

Receptor Binding Assays: Exploring the binding affinity of its derivatives to various biological receptors. For example, structurally related compounds have been investigated for their analgesic properties through interactions with opioid receptors. nih.gov

Metabolic Pathway Analysis: Studying the metabolic fate of this compound in biological systems to understand its biotransformation and potential toxicological profile.

Research AreaObjectivePotential Application
Enzyme InhibitionIdentify potential inhibitory activity against specific enzymes.Lead compound for drug discovery.
Receptor BindingDetermine binding affinity to biological receptors.Development of targeted therapeutics.
Metabolic StudiesUnderstand the biotransformation and clearance of the compound.Assess safety and pharmacokinetic profiles.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of chemical discovery. For this compound, these computational tools can accelerate research and development in several key areas:

Predictive Modeling: Developing ML models to predict the physicochemical properties, catalytic activity, and biological activity of novel derivatives. arxiv.orgnih.gov This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

De Novo Design: Utilizing generative models to design new derivatives with desired properties. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Reaction Optimization: Applying ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced costs.

The integration of AI and ML will undoubtedly play a pivotal role in unlocking the full potential of this versatile chiral building block, paving the way for new discoveries and applications across various scientific disciplines.

Q & A

Q. What synthetic methodologies optimize enantiomeric purity in [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine synthesis?

To achieve high enantiomeric purity, use stereochemically controlled starting materials, such as (2S)-configured precursors. Amidation reactions with dimethylamine can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 0–25°C), and inert atmospheres (argon/nitrogen). Post-synthesis, chiral HPLC or polarimetry can validate enantiopurity .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • HPLC : Use a chromatographic system with dimethyl sulfoxide and 1 N sodium hydroxide (4:1) as diluent. Compare against standards (e.g., triethylamine) to detect residual solvents or byproducts .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry, methoxy group placement, and absence of undesired substitutions.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in tightly sealed containers in cool (<25°C), ventilated areas away from ignition sources .
  • Handling : Use grounded equipment to prevent electrostatic discharge. Employ PPE (gloves, goggles) to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How does this compound enhance catalytic systems, such as dehydrogenation reactions?

The compound may act as a ligand or co-catalyst in metal-mediated reactions. For example, ruthenium nanoparticles stabilized on cellulose (Ru@Cellulose) show enhanced turnover frequencies (TOF) in dimethylamine borane dehydrogenation. Design experiments to test catalytic activity by varying substrate concentration (0.05–0.5 M) and temperature (25–50°C). Measure hydrogen release rates via gas chromatography or manometry .

Q. How to assess stability under experimental conditions (e.g., pH, temperature)?

  • Kinetic Studies : Monitor degradation rates via UV-Vis or HPLC under varying pH (3–10) and temperature (25–60°C). Use Arrhenius plots to calculate activation energy.
  • Atmospheric Interactions : Evaluate wall loss rates in reaction chambers using calibrated gas-phase measurements (e.g., API-TOF). Account for particle adsorption effects, especially in high-vapor environments .

Q. How to resolve contradictions in catalytic activity data across studies?

  • Poisoning Experiments : Introduce catalytic inhibitors (e.g., mercury) to test heterogeneity. A drop in activity suggests homogeneous catalysis; stability indicates heterogeneous mechanisms .
  • Replicate Conditions : Standardize substrate purity, catalyst loading, and mixing protocols. For example, Ru@Cellulose nanoparticles retained 90% activity after five cycles in controlled retests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.